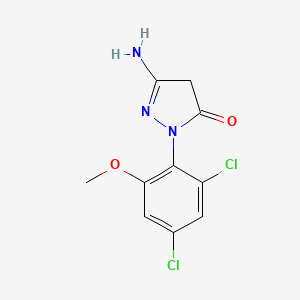

5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a dichlorinated and methoxy-substituted aromatic ring at the 2-position of the pyrazolone core. This compound’s structural uniqueness arises from the electron-withdrawing chlorine atoms and the methoxy group, which may enhance its stability and influence biological interactions .

Properties

CAS No. |

33008-67-2 |

|---|---|

Molecular Formula |

C10H9Cl2N3O2 |

Molecular Weight |

274.10 g/mol |

IUPAC Name |

5-amino-2-(2,4-dichloro-6-methoxyphenyl)-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H9Cl2N3O2/c1-17-7-3-5(11)2-6(12)10(7)15-9(16)4-8(13)14-15/h2-3H,4H2,1H3,(H2,13,14) |

InChI Key |

OHOJALQXKVUGNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)N2C(=O)CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

The most versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach can be adapted to prepare 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one by employing appropriately substituted β-ketonitrile precursors and hydrazine derivatives.

Reaction Scheme:

β-Ketonitrile + Hydrazine → 5-Aminopyrazole derivativeMechanism:

The nucleophilic attack of hydrazine on the β-ketonitrile leads to cyclization and formation of the pyrazole ring with an amino substituent at position 5.-

- High versatility for different substitutions

- Suitable for combinatorial library synthesis

- Good yields and relatively mild conditions

Example:

Watson et al. reported the use of resin-supported β-ketonitriles to synthesize 5-aminopyrazoles, which after hydrolysis yielded the target compounds in excellent yields. This solid-phase synthesis allows for facile purification and combinatorial applications.

Solid-Phase Synthesis via Enamine Nitrile Precursors

An alternative solid-phase synthesis involves enamine nitrile precursors that undergo hydrolysis to β-ketonitriles, which then react with hydrazines to form 5-aminopyrazoles.

-

- Preparation of enamine nitrile resin-bound precursor

- Hydrolysis to β-ketonitrile derivative

- Reaction with hydrazine hydrate to form resin-bound 5-aminopyrazole

- Cleavage from resin to release the product

-

- Avoids handling of unstable β-ketonitriles

- Efficient and versatile for library synthesis

- Mild reaction conditions at room temperature in ethanol/dichloromethane mixtures

Example:

Resin-bound 5-aminopyrazoles were synthesized by treatment of hydrazide resin with 2-(1-ethoxyethylidene)malononitrile followed by hydrazine hydrate, and cleavage with isopropylamine yielded the crude 5-aminopyrazole.

One-Pot Multicomponent Reactions

One-pot, multicomponent reactions have been reported for related pyrazolone derivatives, which may be adapted for this compound by selecting appropriate starting materials.

-

- Phenyl hydrazine or substituted hydrazines

- β-Ketoesters or β-ketonitriles

- Aromatic aldehydes

- Catalysts such as p-toluenesulfonic acid (p-TSA)

Procedure:

These components are refluxed or stirred in aqueous or alcoholic media with acid catalysts to promote cyclization and condensation, yielding substituted pyrazolones including 5-amino derivatives.-

- Simple, one-step synthesis

- Environmentally friendly solvents and catalysts

- Good yields and scalability

Example:

Gunasekaran et al. synthesized 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones by one-pot four-component reactions in water using p-TSA as catalyst.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrazolone derivatives, offering reduced reaction times and improved yields.

Methodology:

Microwave-assisted multicomponent reactions involving hydrazines, β-ketoesters, and aldehydes in aqueous or alcoholic media.-

- Shorter reaction times (minutes instead of hours)

- Enhanced yields

- Energy-efficient and environmentally benign

Example:

Sivakumar et al. reported microwave-assisted synthesis of Mannich bases of pyrazolones with good yields and shorter reaction times.

Summary Table of Preparation Methods

Analytical and Purification Notes

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dichloro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has shown that derivatives of pyrazol compounds exhibit antimicrobial properties. A study indicated that 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one and its derivatives can inhibit the growth of certain bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.

1.2 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity positions it as a potential therapeutic agent for inflammatory diseases.

1.3 Anticancer Potential

Initial studies have indicated that this pyrazolone derivative may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapeutics. Further research is needed to elucidate its mechanisms of action and efficacy in vivo.

Analytical Applications

2.1 High-Performance Liquid Chromatography (HPLC)

5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one can be effectively analyzed using HPLC techniques. A study demonstrated the successful separation of this compound using a Newcrom R1 HPLC column under specific conditions (acetonitrile-water-phosphoric acid as the mobile phase). This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Table 1: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (ratio) |

| Detection Method | UV/Vis Spectroscopy |

| Application | Isolation of impurities |

Case Studies

3.1 Case Study on Antimicrobial Activity

In a comparative study, researchers synthesized several derivatives of 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that some derivatives exhibited significantly higher antibacterial activity compared to standard antibiotics.

3.2 Case Study on Anti-inflammatory Effects

A laboratory experiment assessed the anti-inflammatory effects of the compound on lipopolysaccharide-stimulated macrophages. The findings revealed that treatment with 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one resulted in a marked reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Pyrazolone derivatives are highly tunable, with substituents on the aromatic ring or pyrazolone core dictating their properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight; †From structurally related data in .

Key Observations :

- Electron-Withdrawing Groups : The target compound’s dichloro and methoxy substituents likely enhance electrophilic reactivity compared to methyl or phenyl groups in analogues like TSE .

- Thermal Stability: Compounds with extended conjugated systems (e.g., diazenyl hydrazono derivatives) exhibit higher melting points (>300°C) .

Key Insights :

- Substituent Impact: Electron-withdrawing groups (e.g., Cl, NO₂) enhance cytotoxicity and metabolic stability, while bulky groups (e.g., propyl) improve target specificity .

- Target Compound’s Potential: The dichloro-methoxy substitution pattern is novel; similar compounds (e.g., trichlorophenyl analogue) are used in agrochemicals, suggesting possible pesticidal or antimicrobial applications .

Biological Activity

5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS No. 33008-67-2) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C10H9Cl2N3O2

- Molecular Weight : 274.1 g/mol

- LogP : 1.55

- InChI Key : OHOJALQXKVUGNB-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat (T-cell leukemia) | <10 | Induces apoptosis via caspase activation |

| Compound B | U251 (glioblastoma) | 15 | Inhibits cell cycle progression |

| 5-Amino-Pyrazole | A431 (epidermoid carcinoma) | 20 | Targets Bcl-2 family proteins |

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored, with some studies demonstrating efficacy against various viruses, including influenza and HIV. The presence of specific substituents on the pyrazole ring enhances antiviral activity by improving binding affinity to viral targets .

Anti-inflammatory Properties

5-Amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one has been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammatory markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of various pyrazole derivatives, 5-amino-2-(2,4-dichloro-6-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one was tested against several cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics.

Study 2: Antiviral Screening

A screening of pyrazole derivatives for antiviral activity revealed that compounds with halogen substitutions exhibited enhanced efficacy against the influenza virus. The tested compound showed significant inhibition of viral replication at concentrations below 20 µg/mL.

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural identity of this compound?

Methodological Answer: Use a combination of , , and high-resolution mass spectrometry (HRMS) to verify the molecular structure. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated for pyrazolone derivatives in single-crystal studies . For functional group analysis, FT-IR can confirm the presence of the amino (-NH) and carbonyl (C=O) groups.

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer: Perform solvent screening using polar aprotic solvents (e.g., DMSO) and aqueous buffers at physiological pH. Stability under varying temperatures (4°C, 25°C, 37°C) and light exposure should be assessed via HPLC-UV over 72 hours. For hygroscopic compounds, lyophilization or storage under inert gas (N) is advised .

Q. What synthetic routes are documented for pyrazol-3-one derivatives?

Methodological Answer: Condensation reactions with hydrazine derivatives and ketones/enones are common. For example, Mannich reactions with substituted phenols or crown ethers yield functionalized pyrazolones . Post-synthetic modifications (e.g., chlorination, methoxylation) require controlled conditions to avoid side reactions, as detailed in protocols for analogous compounds .

Advanced Research Questions

Q. How can conflicting pharmacological activity data for pyrazolone derivatives be resolved?

Methodological Answer: Systematic meta-analysis of structure-activity relationships (SAR) is essential. For instance, pyrazolones with electron-withdrawing groups (e.g., Cl, OCH) often show enhanced bioactivity, but contradictory results may arise from assay variability. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and adjust experimental parameters (e.g., incubation time, concentration gradients) .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer: Employ OECD guidelines for hydrolysis, photolysis, and biodegradation studies. Use LC-MS/MS to track degradation products in simulated environmental matrices (soil, water). For abiotic transformations, assess pH-dependent stability (pH 4–9) under UV light . Include control experiments with isotopically labeled analogs to confirm reaction pathways .

Q. How can computational modeling enhance the design of derivatives with improved target binding?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs). Density functional theory (DFT) calculations optimize electronic properties (HOMO-LUMO gaps) for redox-active derivatives. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary across cell lines for structurally similar pyrazolones?

Methodological Answer: Differences in membrane permeability (logP), efflux pump expression (e.g., P-glycoprotein), and metabolic enzyme activity (e.g., cytochrome P450) between cell lines can explain variability. Normalize data using cell viability controls (MTT assay) and measure intracellular compound accumulation via fluorescence tagging .

Methodological Resources

- Synthesis Optimization : Refer to protocols for pyrazolone derivatives in The Journal of Organic Chemistry .

- Environmental Fate Studies : Align with INCHEMBIOL project guidelines for chemical fate analysis .

- Crystallography : Use single-crystal X-ray diffraction parameters from Acta Crystallographica Section E .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.